Superior α4β2 vs α7 nAChR Selectivity Compared to Nicotine
Rivanicline oxalate demonstrates a >1,000-fold selectivity for the α4β2 nAChR subtype over the α7 subtype. This is based on binding assays where the Ki for α4β2 is 26 nM and for α7 is 3.6 μM . In contrast, the classical agonist nicotine does not exhibit this level of subtype discrimination, activating multiple nAChR subtypes and also muscle-type nAChRs at comparable concentrations .
| Evidence Dimension | Subtype Selectivity (Ki Ratio) |
|---|---|
| Target Compound Data | α4β2 Ki = 26 nM; α7 Ki = 3.6 μM (>1,000-fold selective) |
| Comparator Or Baseline | Nicotine: Does not show >1,000-fold selectivity for α4β2 over α7; activates multiple subtypes. |
| Quantified Difference | >1,000-fold for Rivanicline vs non-selective activation for Nicotine |
| Conditions | In vitro radioligand binding assay on rat brain cortex and expressed nAChR subtypes |
Why This Matters
This high selectivity allows researchers to attribute biological effects specifically to α4β2 nAChR activation, avoiding confounding effects from α7 or other nAChR subtypes.
